molecular formula C10H8BrNO5 B14649139 3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid CAS No. 54757-83-4

3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid

Cat. No.: B14649139
CAS No.: 54757-83-4
M. Wt: 302.08 g/mol
InChI Key: KPBYIPBHSGWVBP-UHFFFAOYSA-N
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Description

3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid 3-Bromoprop-2-yn-1-ol is an organic compound with a bromine atom attached to a propyne group, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for these compounds typically involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid involves its ability to act as an alkylating agent. The bromine atom in 3-Bromoprop-2-yn-1-ol can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group in 4-nitrobenzoic acid can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Propargyl Bromide: Similar to 3-Bromoprop-2-yn-1-ol but lacks the hydroxyl group.

    4-Nitrobenzyl Alcohol: Similar to 4-nitrobenzoic acid but with a hydroxyl group instead of a carboxyl group.

Uniqueness

3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is unique due to the combination of a reactive bromine atom and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Properties

CAS No.

54757-83-4

Molecular Formula

C10H8BrNO5

Molecular Weight

302.08 g/mol

IUPAC Name

3-bromoprop-2-yn-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C3H3BrO/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2-1-3-5/h1-4H,(H,9,10);5H,3H2

InChI Key

KPBYIPBHSGWVBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CBr)O

Origin of Product

United States

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